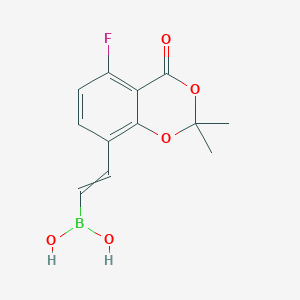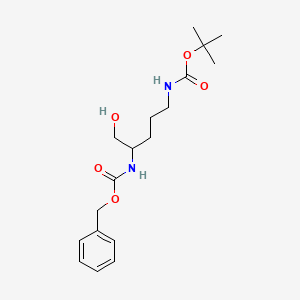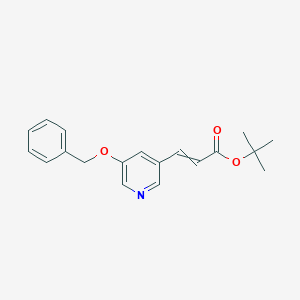
tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion. Flow microreactor systems have also been employed to enhance the efficiency and sustainability of the process .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing techniques, including continuous flow processes that offer higher efficiency and scalability compared to traditional batch processes . These methods ensure consistent quality and yield, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acrylate: Shares the tert-butyl ester functional group but lacks the pyridine and benzyloxy substituents.
tert-Butyl 3-(pyridin-3-yl)acrylate: Similar structure but without the benzyloxy group.
tert-Butyl 3-(5-methoxypyridin-3-yl)acrylate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
(E)-TERT-BUTYL 3-(5-(BENZYLOXY)PYRIDIN-3-YL)ACRYLATE is unique due to the presence of both the benzyloxy and pyridine groups, which confer distinct reactivity and selectivity. These features make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl 3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Clé InChI |
GJZGULRRGDXSLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



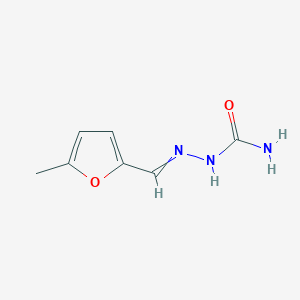

![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)

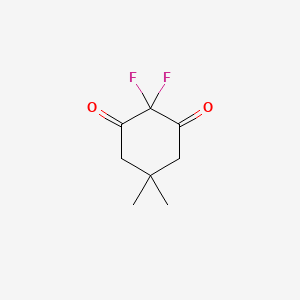

![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
